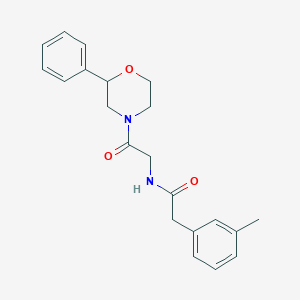
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound refers to the process by which it is made. This can involve a variety of chemical reactions, and often requires the use of catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using a variety of techniques, including X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound refer to the ways in which it can react with other substances. This can be influenced by a variety of factors, including the compound’s molecular structure and the conditions under which the reaction takes place .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Drug Synthesis
Chemoselective monoacetylation of aminophenols to produce intermediates like N-(2-hydroxyphenyl)acetamide is crucial for synthesizing antimalarial drugs. This process, optimized through various acyl donors and conditions, demonstrates the importance of kinetic control and the potential for reversible and irreversible acetylation reactions in drug synthesis (Magadum & Yadav, 2018).
Synthesis of Acetamide Derivatives
The development of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide showcases advancements in acetamide derivatives synthesis. These compounds are essential in various pharmaceutical applications, highlighting an efficient synthesis route that optimizes yield and purity, contributing significantly to scalable production (Fenga, 2007).
Antifungal Applications
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents against Candida and Aspergillus species. The development of these compounds, including structural modifications to enhance plasmatic stability and antifungal activity, indicates their potential in treating fungal infections (Bardiot et al., 2015).
Molecular Docking and Anticancer Potential
The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have provided insights into its anticancer activity. Such compounds, characterized through detailed structural and biological assessments, show promise in targeting specific cancer receptors, offering a path towards the development of novel anticancer drugs (Sharma et al., 2018).
Comparative Metabolism Studies
Investigations into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offer insights into the metabolic pathways and potential toxicological effects of acetamide derivatives. Understanding these mechanisms is crucial for assessing the safety and environmental impact of such compounds (Coleman et al., 2000).
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-6-5-7-17(12-16)13-20(24)22-14-21(25)23-10-11-26-19(15-23)18-8-3-2-4-9-18/h2-9,12,19H,10-11,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZFNYGRUCXOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2469574.png)
![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2469577.png)
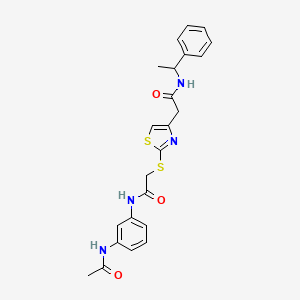
![2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2469579.png)
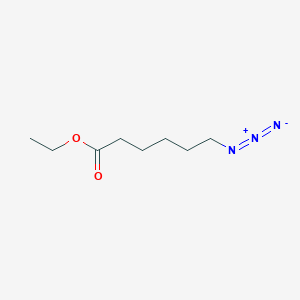
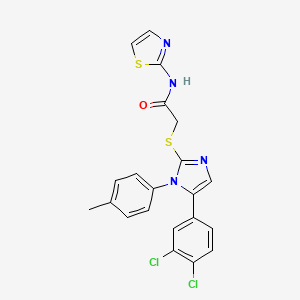
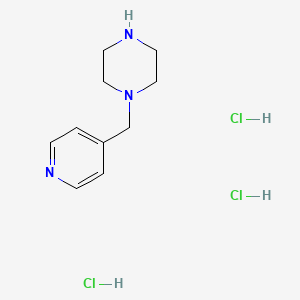

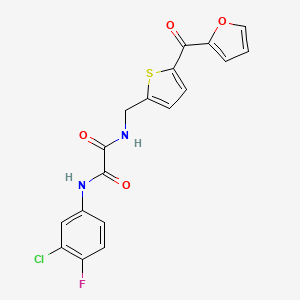
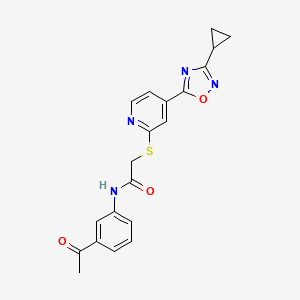
![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)